Azidoacetic acid NHS ester can be used to label proteins and antibodies with an azide group. This creates a modified biomolecule that can be further conjugated to other molecules of interest via click chemistry. This technique is useful in various applications, including:
The azide group on the modified biomolecule obtained using azidoacetic acid NHS ester can react with various click chemistry partners. This allows researchers to conjugate the biomolecule to diverse targets, including:
Azidoacetic acid N-hydroxysuccinimide ester is a chemical compound with the molecular formula C₆H₆N₄O₄ and a molecular weight of 198.14 g/mol. It is characterized by the presence of an azido group, which imparts unique reactivity, particularly towards primary amines. This compound is typically encountered as an off-white to grey solid and is soluble in solvents such as dimethyl sulfoxide, dimethylformamide, dichloromethane, and ethyl acetate . The N-hydroxysuccinimide ester functionality allows for the formation of stable amide bonds when reacting with primary amines under neutral to slightly basic conditions (pH 7-9) .
The primary reaction of azidoacetic acid N-hydroxysuccinimide ester involves its interaction with primary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is highly selective for primary amines, making it a valuable tool in bioconjugation and labeling applications.
textAzidoacetic Acid NHS Ester + R-NH2 → R-NH-C(=O)-O-CH2-N3 + NHS
Azidoacetic acid N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to label proteins and other biomolecules containing primary amines. The azido group can participate in subsequent reactions, such as click chemistry, allowing for further functionalization or conjugation with other molecules. This property makes it a useful reagent in proteomics and molecular biology for studying protein interactions and modifications .
The synthesis of azidoacetic acid N-hydroxysuccinimide ester typically involves the following steps:
This method allows for high yields and purity of the final product .
Azidoacetic acid N-hydroxysuccinimide ester has various applications in biochemical research:
Studies involving azidoacetic acid N-hydroxysuccinimide ester focus on its reactivity with various biomolecules. By utilizing its azido group, researchers can investigate interactions through click chemistry methods, facilitating the attachment of fluorescent tags or other functional groups to proteins or nucleic acids. This has implications for imaging studies and tracking biological processes in real-time .
Several compounds share structural features or functional properties with azidoacetic acid N-hydroxysuccinimide ester. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Acetic Anhydride | Used for acetylation reactions | More reactive but less selective than NHS esters |
Maleimide | Reacts with thiols to form thioether bonds | Specific for thiol groups |
Succinimidyl Ester | Similar reactivity towards amines | Lacks the azido group |
4-Azidobutyric Acid | Contains an azido group but longer spacer | Different spacer length affects reactivity |
Azidomethyl Acetate | Also contains an azido group | Less stable than N-hydroxysuccinimide esters |
Azidoacetic acid N-hydroxysuccinimide ester stands out due to its selective reactivity towards primary amines while also providing opportunities for further functionalization through its azido group. This dual functionality makes it particularly valuable in biochemical applications compared to other similar compounds that may lack one or both features .
Azidoacetic acid N-hydroxysuccinimide ester represents a specialized bioconjugation reagent with the molecular formula C₆H₆N₄O₄ and a molecular weight of 198.14 daltons [1] [6]. The compound features a dual-functional architecture comprising an azidoacetyl moiety linked to an N-hydroxysuccinimide ester group [1] [3]. The chemical structure can be systematically described as (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate, where the azide functionality (-N₃) is attached to the acetyl carbon, creating a linear azidoacetic acid derivative activated through esterification with N-hydroxysuccinimide [6] [8].
The molecular geometry of azidoacetic acid N-hydroxysuccinimide ester exhibits characteristic features of both azide and N-hydroxysuccinimide functional groups [1]. The azide group adopts a linear configuration with the nitrogen atoms arranged in a N=N⁺=N⁻ resonance structure, contributing to its reactivity profile [22]. The N-hydroxysuccinimide portion maintains the typical succinimide ring structure with the nitrogen atom serving as the bridging element between the carbonyl groups [1] [8]. The ester linkage connecting these two functional domains provides structural stability while maintaining the reactive characteristics essential for bioconjugation applications [3] [6].
The conformational analysis reveals that the compound exists predominantly in extended conformations due to the linear nature of the azide group and the rigid succinimide ring system [6]. The rotational freedom around the acetyl-ester bond allows for multiple conformational states, though steric interactions between the azide group and the succinimide ring may restrict certain orientations [8].
Azidoacetic acid N-hydroxysuccinimide ester exhibits a melting point range of 130-133°C, with precise values varying slightly depending on the purity and crystalline form [8] [15]. The compound typically crystallizes as a white to off-white powder or crystalline solid under standard conditions [8] [15]. The crystalline characteristics demonstrate good thermal stability up to the melting point, beyond which decomposition may occur due to the inherent instability of the azide functional group under elevated temperatures [15].
The crystalline structure analysis indicates that the compound forms stable crystal lattices through intermolecular hydrogen bonding and van der Waals interactions [8]. The physical appearance ranges from white to light yellow powder or crystals, with the coloration potentially indicating trace impurities or slight degradation products [15].
The solubility characteristics of azidoacetic acid N-hydroxysuccinimide ester demonstrate preferential dissolution in organic solvents over aqueous media [11]. Comprehensive solubility data reveals excellent solubility in dimethyl sulfoxide, dimethylformamide, dichloromethane, tetrahydrofuran, and chloroform [11]. The compound shows slight solubility in chloroform specifically, as documented in several analytical studies [8].
Solvent System | Solubility Profile | Reference Conditions |
---|---|---|
Dimethyl Sulfoxide | Highly Soluble | Room Temperature |
Dimethylformamide | Highly Soluble | Room Temperature |
Dichloromethane | Highly Soluble | Room Temperature |
Tetrahydrofuran | Highly Soluble | Room Temperature |
Chloroform | Slightly Soluble | Room Temperature |
Water | Limited Solubility | Requires Co-solvents |
The aqueous solubility is significantly limited due to the hydrophobic nature of the compound, necessitating the use of organic co-solvents for biological applications [11]. The solubility profile directly influences the selection of reaction media for bioconjugation procedures, with organic solvents preferred for stock solution preparation followed by dilution into aqueous buffer systems [5] [11].
The nuclear magnetic resonance spectroscopy of azidoacetic acid N-hydroxysuccinimide ester provides distinctive spectral signatures for structural confirmation [18]. In ¹³C nuclear magnetic resonance spectroscopy, the compound exhibits characteristic resonances around 170 parts per million corresponding to the N-hydroxysuccinimide ester carbonyl signals, which are distinguishable from other carbonyl-containing functionalities . The azidoacetyl carbon appears as a distinct signal, typically in the range consistent with α-azido carbonyl compounds [18].
The ¹H nuclear magnetic resonance spectrum reveals characteristic multipicity patterns for the succinimide ring protons and the azidoacetyl methylene protons [18]. The N-hydroxysuccinimide ring protons typically appear as complex multiplets in the 2.5-3.0 parts per million region, while the azidoacetyl CH₂ protons exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of both the azide and carbonyl functionalities [18].
Quantitative nuclear magnetic resonance analysis confirms structural purity levels exceeding 95% for high-quality preparations, with the technique serving as a primary method for purity assessment [15]. The spectral data provides unambiguous confirmation of the molecular structure and can detect potential degradation products or synthetic impurities [15] [18].
Infrared spectroscopy of azidoacetic acid N-hydroxysuccinimide ester reveals characteristic absorption bands that serve as diagnostic fingerprints for the compound [19] [22]. The azide functional group exhibits a distinctive asymmetric stretching frequency typically observed around 2100-2130 wavenumbers, which is diagnostic for organic azide compounds [22]. In aqueous environments, this azide stretching frequency may shift to approximately 2124 wavenumbers due to hydrogen bonding interactions with water molecules [22].
The N-hydroxysuccinimide ester carbonyl groups produce characteristic C=O stretching vibrations in the 1750-1760 wavenumber region, consistent with activated ester functionalities [19]. These carbonyl stretches appear at higher frequencies compared to simple aliphatic esters due to the electron-withdrawing nature of the N-hydroxysuccinimide group [19]. Additional characteristic absorptions include C-O stretching modes in the 1200-1300 wavenumber region and N-O stretching vibrations associated with the hydroxylamine portion of the N-hydroxysuccinimide group [19].
Mass spectrometric analysis provides definitive molecular weight confirmation at 198.14 mass-to-charge ratio for the molecular ion [6] [9]. Fragmentation patterns typically show loss of the azide group (42 mass units) and characteristic fragmentations of the N-hydroxysuccinimide moiety [6]. High-resolution mass spectrometry enables precise elemental composition determination, confirming the C₆H₆N₄O₄ molecular formula [6] [9].